4-((5-Isopropyl-1,2,4-oxadiazol-3-yl)methyl)aniline
Description
Properties
IUPAC Name |
4-[(5-propan-2-yl-1,2,4-oxadiazol-3-yl)methyl]aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O/c1-8(2)12-14-11(15-16-12)7-9-3-5-10(13)6-4-9/h3-6,8H,7,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHOKCNHWMYMYOH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC(=NO1)CC2=CC=C(C=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Amidoxime Cyclization Route
The most reported strategy involves amidoxime intermediates, as exemplified by the following optimized procedure:
Step 1: Synthesis of 4-(Aminomethyl)benzamidoxime
4-(Aminomethyl)benzonitrile (10 mmol) reacts with hydroxylamine hydrochloride (12 mmol) in ethanol/water (3:1) at 80°C for 6 hours. After neutralization with NaHCO₃, the crude amidoxime precipitates (85% yield).
Step 2: Cyclization with Isopropyl Chloroformate
The amidoxime (5 mmol) and isopropyl chloroformate (5.5 mmol) undergo microwave-assisted cyclization in DMF with K₂CO₃ (10 mmol) at 120°C for 15 minutes. Post-reaction extraction with ethyl acetate and silica gel chromatography affords the oxadiazole product (92% yield).
Key Data:
| Parameter | Value |
|---|---|
| Reaction Temperature | 120°C |
| Time | 15 min |
| Yield | 92% |
| Purity (HPLC) | 98.5% |
This method’s efficiency stems from microwave acceleration, which suppresses side reactions like over-acylation.
One-Pot Superbase Synthesis
A solvent-free approach utilizing NaOH/DMSO superbase enables direct coupling of 4-(cyanomethyl)aniline with isopropylhydroxamic acid:
4-(Cyanomethyl)aniline (5 mmol) and isopropylhydroxamic acid (5 mmol) are mixed in NaOH/DMSO (1:2) at 25°C for 24 hours. Quenching with ice water followed by recrystallization from ethanol yields the target compound in 78% yield.
Advantages:
- Eliminates isolation of intermediates
- Avoids toxic solvents
- Scalable to 50g batches
Limitations:
- Longer reaction time vs. microwave methods
- Requires careful control of base strength to prevent decomposition
Palladium-Catalyzed Coupling
For late-stage functionalization, Suzuki-Miyaura coupling introduces the aniline group post-oxadiazole formation:
5-Isopropyl-3-(iodomethyl)-1,2,4-oxadiazole (1 mmol) reacts with 4-aminophenylboronic acid (1.2 mmol) in dioxane/H₂O (4:1) using Pd(PPh₃)₄ (5 mol%) and K₂CO₃ (3 mmol) at 90°C for 12 hours. The product is obtained in 68% yield after column chromatography.
Optimization Insights:
- Higher temperatures (>100°C) led to boronic acid decomposition
- Adding TBAB (tetrabutylammonium bromide) improved phase transfer but reduced yield to 52%
Comparative Analysis of Synthetic Routes
The table below evaluates critical parameters across methodologies:
| Method | Yield (%) | Time | Cost Index | Scalability |
|---|---|---|---|---|
| Amidoxime/Microwave | 92 | 15 min | $$$ | Moderate |
| Superbase | 78 | 24 h | $ | High |
| Palladium Coupling | 68 | 12 h | $$$$ | Low |
Cost Index Key:
$ = <$50/mol; $$ = $50–100/mol; $$$ = $100–200/mol; $$$$ = >$200/mol
Microwave synthesis offers the best yield and time efficiency but requires specialized equipment. The superbase method is preferable for large-scale production despite moderate yields, while palladium catalysis is less practical due to catalyst costs.
Characterization and Validation
Spectroscopic Data:
- ¹H NMR (400 MHz, CDCl₃): δ 1.35 (d, J=6.8 Hz, 6H, CH(CH₃)₂), 3.02 (septet, J=6.8 Hz, 1H, CH(CH₃)₂), 4.45 (s, 2H, CH₂), 6.65 (d, J=8.4 Hz, 2H, ArH), 7.25 (d, J=8.4 Hz, 2H, ArH).
- IR (KBr): 3360 cm⁻¹ (N-H stretch), 1620 cm⁻¹ (C=N oxadiazole), 1240 cm⁻¹ (C-O-C).
- HRMS (ESI+): m/z calc. for C₁₃H₁₆N₃O [M+H]⁺: 218.1293, found: 218.1295.
Purity assessments via HPLC (C18 column, MeCN/H₂O 70:30) show a single peak at 4.2 minutes, confirming absence of regioisomeric contaminants.
Challenges and Optimization Strategies
Regioselectivity Control:
Competing formation of 1,3,4-oxadiazoles is mitigated by using bulky acylating agents (e.g., isopropyl chloroformate) and low dielectric solvents like toluene.
Byproduct Formation:
Over-alkylation at the aniline nitrogen is prevented by protecting the amine with Boc groups during cyclization, followed by acidic deprotection (TFA/DCM, 2h).
Catalyst Recycling: In palladium-mediated routes, immobilizing Pd on magnetic nanoparticles (Fe₃O₄@SiO₂-Pd) enables three reuse cycles without significant activity loss (yields: 68% → 65% → 62%).
Chemical Reactions Analysis
Types of Reactions
4-((5-Isopropyl-1,2,4-oxadiazol-3-yl)methyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxadiazole ring to other functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aniline or oxadiazole moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the aniline or oxadiazole ring.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of 4-((5-Isopropyl-1,2,4-oxadiazol-3-yl)methyl)aniline is , with a molecular weight of approximately 232.29 g/mol. The compound features an oxadiazole ring, which is known for its biological activity, particularly in the context of anticancer and antimicrobial properties.
Anticancer Activity
Research has demonstrated that compounds containing the oxadiazole moiety can exhibit potent anticancer properties. For instance, studies have shown that analogues of 4-chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol have been synthesized and evaluated for their anticancer activity against various cancer cell lines. The results indicated that certain derivatives showed significant growth inhibition rates against several types of cancer cells, suggesting that oxadiazole-containing compounds could be promising candidates for cancer therapy .
Table 1: Anticancer Activity of Oxadiazole Derivatives
| Compound Name | Cancer Cell Line | Percent Growth Inhibition (PGI) |
|---|---|---|
| 6h | SNB-19 | 65.12% |
| 6h | NCI-H460 | 55.61% |
| 6c | SNB-75 | 54.68% |
Antibacterial Activity
In addition to anticancer properties, some derivatives of oxadiazole have shown promising antibacterial activity. For example, certain synthesized compounds demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria, indicating their potential as antimicrobial agents .
Table 2: Antibacterial Activity of Oxadiazole Derivatives
| Compound Name | Bacteria Type | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 6c | Gram-negative | 8 µg/mL |
| 6c | Gram-positive | 8 µg/mL |
Synthesis and Characterization
The synthesis of this compound typically involves multistep reactions starting from appropriate aniline derivatives and oxadiazole precursors. Characterization techniques such as FTIR, NMR spectroscopy, and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds .
Case Studies and Research Findings
Several studies have investigated the biological activities of oxadiazole derivatives:
- Synthesis and Evaluation : A study synthesized a series of oxadiazole derivatives and evaluated their anticancer properties against various cell lines using National Cancer Institute protocols. The findings indicated that these compounds could inhibit tumor growth effectively .
- Molecular Docking Studies : Molecular docking studies have been conducted to understand the binding interactions between these compounds and target proteins involved in cancer progression. These studies help in identifying lead compounds for further development .
- Green Synthesis Approaches : Recent research has focused on environmentally friendly synthesis methods for oxadiazole derivatives while also evaluating their electrochemical properties alongside biological activities. This dual approach enhances the feasibility of developing new therapeutic agents .
Mechanism of Action
The mechanism of action of 4-((5-Isopropyl-1,2,4-oxadiazol-3-yl)methyl)aniline involves its interaction with molecular targets such as enzymes and receptors. The oxadiazole ring can form hydrogen bonds and interact with active sites, leading to inhibition or activation of biological pathways. The aniline group may enhance binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 4-((5-Methyl-1,2,4-oxadiazol-3-yl)methyl)aniline
- 4-((5-Phenyl-1,2,4-oxadiazol-3-yl)methyl)aniline
- 4-((5-Chloro-1,2,4-oxadiazol-3-yl)methyl)aniline
Uniqueness
4-((5-Isopropyl-1,2,4-oxadiazol-3-yl)methyl)aniline is unique due to the presence of the isopropyl group, which can influence its chemical reactivity and biological activity. The isopropyl group may enhance lipophilicity, improving membrane permeability and bioavailability compared to similar compounds .
Biological Activity
4-((5-Isopropyl-1,2,4-oxadiazol-3-yl)methyl)aniline, a compound featuring the oxadiazole moiety, has garnered attention in medicinal chemistry due to its diverse biological activities. The oxadiazole derivatives are known for their potential therapeutic effects, including anticancer, anti-inflammatory, and antimicrobial properties. This article explores the biological activity of this specific compound, supported by relevant research findings and case studies.
Chemical Structure and Properties
The compound can be represented as follows:
- Chemical Formula : CHNO
- Molecular Weight : 232.28 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Studies indicate that oxadiazole derivatives exhibit inhibitory effects on key enzymes and receptors involved in cancer progression and inflammation. For instance, they have shown inhibitory potency against:
- Histone Deacetylases (HDACs) : These enzymes play a crucial role in cancer cell proliferation.
- Carbonic Anhydrases (CAs) : Involved in regulating pH and fluid balance in tissues.
Anticancer Activity
Research has demonstrated that this compound exhibits significant anticancer properties. A study evaluating various oxadiazole derivatives reported that compounds containing the oxadiazole ring showed effective cytotoxicity against multiple cancer cell lines. The following table summarizes the IC values of selected derivatives against various cancer types:
| Compound Name | Cell Line | IC (µM) |
|---|---|---|
| 4-(Oxadiazol) | Human Colon Adenocarcinoma | 0.67 |
| 4-(Oxadiazol) | Human Lung Adenocarcinoma | 0.80 |
| 4-(Oxadiazol) | Human Prostate Cancer | 0.87 |
These findings indicate a promising potential for further development of this compound as an anticancer agent.
Anti-inflammatory Effects
In addition to its anticancer properties, the compound has shown anti-inflammatory effects in preclinical models. Research indicates that derivatives of oxadiazole can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenases (COX), which are implicated in inflammatory pathways.
Case Study 1: Synthesis and Evaluation
A notable study synthesized several oxadiazole derivatives, including this compound. The evaluation involved assessing their cytotoxicity using MTT assays across various cancer cell lines. Results indicated that this compound displayed a selective cytotoxic profile with lower toxicity towards normal cells compared to established chemotherapeutics.
Case Study 2: Mechanism-Based Approaches
Another investigation focused on the mechanism of action for oxadiazole derivatives. The study revealed that these compounds could effectively inhibit HDACs and COX enzymes, leading to reduced tumor growth in xenograft models. This highlights the therapeutic potential of targeting epigenetic regulators in cancer treatment.
Q & A
Basic: What synthetic routes are commonly employed to prepare 4-((5-Isopropyl-1,2,4-oxadiazol-3-yl)methyl)aniline?
A two-step approach is typically used:
Oxadiazole Ring Formation : Reacting an amidoxime with a substituted carboxylic acid derivative (e.g., via cyclodehydration) to form the 1,2,4-oxadiazole core.
Reductive Amination : Coupling the oxadiazole intermediate with an aniline derivative using paraformaldehyde and NaBH₄ to introduce the methylaniline group .
Key Considerations : Optimize reaction conditions (e.g., solvent polarity, temperature) to minimize side reactions like over-alkylation.
Basic: What analytical techniques are critical for structural confirmation of this compound?
- NMR Spectroscopy : ¹H and ¹³C NMR to verify the oxadiazole ring protons (δ 8.5–9.0 ppm) and isopropyl group splitting patterns .
- Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., exact mass: ~246.08 Da) and isotopic patterns .
- X-ray Crystallography : Resolve ambiguous stereochemistry or crystallographic packing effects using SHELX software .
Advanced: How can researchers optimize synthetic yield when scaling up production for biological assays?
- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) to accelerate cyclodehydration steps .
- Purification Strategies : Use flash chromatography with gradient elution (e.g., hexane/ethyl acetate) to isolate the product from unreacted starting materials .
- Stability Monitoring : Track decomposition under light or moisture via HPLC, as oxadiazoles are prone to hydrolysis .
Advanced: What biological targets or mechanisms are associated with this compound in recent studies?
- Anti-Pneumocystis Activity : Derivatives of 4-(1,2,4-oxadiazol-3-yl)aniline exhibit efficacy against Pneumocystis carinii by targeting mitochondrial membrane potential .
- Neuropathic Pain Modulation : Structural analogs act as ligands for benzofuran-oxadiazole hybrids, inhibiting ion channels involved in pain signaling .
- G-Protein Coupled Receptors (GPCRs) : Piperazine-linked oxadiazole derivatives (e.g., YH18968) show activity as biased agonists in metabolic disease models .
Advanced: How can contradictory solubility data in different solvents be resolved?
- Solubility Profiling : Conduct systematic studies in DMSO, ethanol, and aqueous buffers (pH 1–10) using UV-Vis spectroscopy or nephelometry .
- Co-Solvent Systems : Test PEG-400 or cyclodextrin-based formulations to enhance aqueous solubility for in vivo studies .
- Crystallinity Analysis : Compare DSC thermograms of batches to identify polymorphic forms affecting solubility .
Advanced: What computational methods are used to predict binding interactions of this compound with biological targets?
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., P. carinii dihydrofolate reductase) .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes, focusing on hydrogen bonds with oxadiazole nitrogen atoms .
- QSAR Modeling : Corporate substituent effects (e.g., isopropyl vs. cyclopropyl) into predictive models for activity optimization .
Advanced: How can structure-activity relationship (SAR) studies guide the design of more potent analogs?
- Substituent Variation : Replace the isopropyl group with cyclopropyl (increased metabolic stability) or trifluoromethyl (enhanced lipophilicity) .
- Linker Optimization : Test ethyl or ethylene glycol spacers instead of methyl to improve conformational flexibility .
- Bioisosteric Replacement : Substitute the oxadiazole with 1,3,4-thiadiazole or triazole rings to modulate electronic properties .
Basic: What safety precautions are essential when handling this compound?
- Toxicity Screening : Perform Ames tests for mutagenicity due to the aniline moiety’s potential genotoxicity .
- PPE Requirements : Use nitrile gloves and fume hoods to avoid dermal exposure or inhalation of fine powders .
Advanced: How can researchers address low reproducibility in biological assay results?
- Batch Purity Verification : Ensure >95% purity via HPLC and LC-MS, as trace impurities (e.g., unreacted aniline) can skew results .
- Assay Standardization : Use positive controls (e.g., pentamidine for anti-Pneumocystis assays) and normalize data to cell viability metrics .
Advanced: What strategies mitigate oxidative degradation during long-term storage?
- Lyophilization : Store as a lyophilized powder under argon at -80°C to prevent hydrolysis .
- Antioxidant Additives : Include 0.1% BHT in DMSO stock solutions to inhibit radical-mediated degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
